![molecular formula C8H5FS B1319161 6-Fluorobenzo[b]tiofeno CAS No. 205055-10-3](/img/structure/B1319161.png)
6-Fluorobenzo[b]tiofeno
Descripción general
Descripción
6-Fluorobenzo[b]thiophene is an organic compound with the chemical formula C8H5FS. It consists of a benzene ring fused to a thiophene ring, with a fluorine atom substituted at the 6th position of the benzene ring.
Aplicaciones Científicas De Investigación
6-Fluorobenzo[b]thiophene has several scientific research applications:
Organic Electronics: It is used as a component in organic electronic materials and semiconductors due to its unique electronic properties.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for more complex molecules.
Material Science: It is used in the development of new materials with specific properties, such as light-emitting materials and liquid crystals.
Mecanismo De Acción
Mode of Action
It is known that the compound interacts with its targets through its fluorine atom and the thiophene ring, which may induce changes in the target molecules’ structure and function .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w value, suggests that it may have good bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Fluorobenzo[b]thiophene .
Análisis Bioquímico
Biochemical Properties
6-Fluorobenzo[b]thiophene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One notable interaction is with histone deacetylases, where 6-Fluorobenzo[b]thiophene acts as an inhibitor, affecting gene expression by altering chromatin structure . Additionally, it has been observed to interact with sphingosine-1-phosphate receptors, modulating immune responses and inflammatory processes . These interactions highlight the compound’s potential in therapeutic applications, particularly in anti-inflammatory and anticancer treatments.
Cellular Effects
The effects of 6-Fluorobenzo[b]thiophene on various cell types and cellular processes are profound. In cancer cells, it has been shown to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase pathway, leading to altered gene expression and cellular metabolism . Furthermore, 6-Fluorobenzo[b]thiophene affects cell proliferation and differentiation, making it a potential candidate for cancer therapy and regenerative medicine.
Molecular Mechanism
At the molecular level, 6-Fluorobenzo[b]thiophene exerts its effects through several mechanisms. It binds to specific biomolecules, such as histone deacetylases, inhibiting their activity and leading to changes in gene expression . This inhibition results in the accumulation of acetylated histones, promoting a more open chromatin structure and increased transcriptional activity. Additionally, 6-Fluorobenzo[b]thiophene can modulate enzyme activity by binding to their active sites, either inhibiting or activating them depending on the context . These molecular interactions underscore the compound’s versatility in influencing various biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Fluorobenzo[b]thiophene have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 6-Fluorobenzo[b]thiophene can have sustained effects on cellular function, particularly in terms of gene expression and metabolic activity . These findings suggest that the compound’s biochemical effects are durable, making it suitable for prolonged experimental applications.
Dosage Effects in Animal Models
The effects of 6-Fluorobenzo[b]thiophene vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications to maximize benefits while minimizing risks.
Metabolic Pathways
6-Fluorobenzo[b]thiophene is involved in several metabolic pathways, interacting with various enzymes and cofactors. One key pathway involves the oxidation of the sulfur atom, leading to the formation of sulfoxides and sulfones . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism is complex, involving multiple enzymatic steps and producing a range of metabolites with distinct biochemical properties.
Transport and Distribution
Within cells and tissues, 6-Fluorobenzo[b]thiophene is transported and distributed through interactions with specific transporters and binding proteins. It has been observed to accumulate in certain cellular compartments, such as the nucleus and mitochondria, where it exerts its biochemical effects . The compound’s distribution is influenced by its chemical properties, including its lipophilicity and affinity for specific biomolecules . These factors determine its localization and accumulation within different tissues and cellular compartments.
Subcellular Localization
The subcellular localization of 6-Fluorobenzo[b]thiophene is critical for its activity and function. The compound is predominantly localized in the nucleus and mitochondria, where it interacts with key biomolecules involved in gene expression and energy metabolism . Targeting signals and post-translational modifications play a role in directing 6-Fluorobenzo[b]thiophene to these specific compartments . Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
The synthesis of 6-Fluorobenzo[b]thiophene can be achieved through several methods:
Direct Fluorination: Direct fluorination of thiophene with molecular fluorine (F2) is one method, although it is not highly selective due to the extreme reactivity of fluorine.
Cyclization Reactions: Another method involves the reaction of ortho-fluorinated trifluoroacetophenones with methyl thioglycolate, followed by cyclization to form the desired product.
Functionalization of Thiophene Ring: Functionalization of the thiophene ring using electrophilic fluorinating agents like SF3+ can also be employed.
Industrial production methods typically involve optimizing these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
6-Fluorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include molecular fluorine, trifluoroacetophenones, and methyl thioglycolate. The major products formed depend on the specific reaction conditions and reagents used.
Comparación Con Compuestos Similares
6-Fluorobenzo[b]thiophene can be compared with other fluorinated thiophenes and benzothiophenes:
2-Fluorobenzo[b]thiophene: Similar in structure but with the fluorine atom at the 2nd position.
3-Fluorobenzo[b]thiophene: Fluorine atom at the 3rd position.
Polyfluorothiophenes: Compounds with multiple fluorine atoms on the thiophene ring.
The uniqueness of 6-Fluorobenzo[b]thiophene lies in its specific substitution pattern, which imparts distinct electronic and chemical properties compared to its analogues.
Propiedades
IUPAC Name |
6-fluoro-1-benzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5FS/c9-7-2-1-6-3-4-10-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAWIFBMBSZRKGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CS2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00597945 | |
| Record name | 6-Fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
205055-10-3 | |
| Record name | 6-Fluoro-1-benzothiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00597945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the incorporation of 6-fluorobenzo[b]thiophene influence the structure and potential binding interactions of the investigated compounds?
A1: The research highlights the importance of specific structural features for the antagonistic activity of the investigated compounds against 5-HT6 and 5-HT7 receptors []. The 6-fluorobenzo[b]thiophene moiety serves as a key component of the arylsulfonamide group, which acts as a hydrogen-bond acceptor in the pharmacophore model []. The fluorine atom in the 6-position of the benzo[b]thiophene ring may contribute to additional interactions, potentially through halogen bonding, with the receptor. Furthermore, the crystal structure analysis revealed that the sulfonyl group within the 6-fluorobenzo[b]thiophene-containing arylsulfonamide participates in several C–H···O interactions []. These interactions, along with others mediated by the piperidinyl-fluorobenzisoxazole moiety, are crucial for ligand-receptor binding and are consistent with known pharmacophore models [].
Q2: What is the significance of the crystal structure determination of these 6-fluorobenzo[b]thiophene-containing compounds?
A2: Determining the crystal structures of these novel compounds provides valuable insights into their three-dimensional conformation and potential binding modes []. The X-ray crystallography data confirm the presence of key functional groups and their spatial orientation within the molecule, crucial for understanding their interactions with the 5-HT6 and 5-HT7 receptors []. Specifically, the studies revealed a crucial charge-assisted hydrogen bond between the protonated piperidine nitrogen atom and a chloride anion []. This protonation state of the piperidine nitrogen is considered critical for interacting with monoaminergic receptors in the central nervous system []. Additionally, analyzing the distances between functional groups, such as the arylsulfonamide and piperidinyl-fluorobenzisoxazole, allows researchers to validate their findings against established pharmacophore models for these serotonin receptors []. This structural information paves the way for further optimization of these compounds as potential therapeutics for dementia and related disorders.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


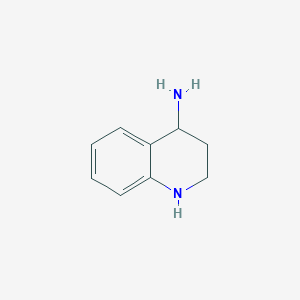


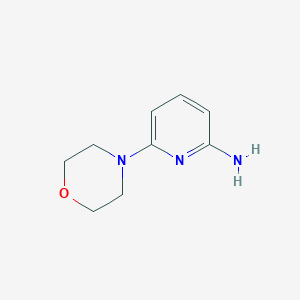
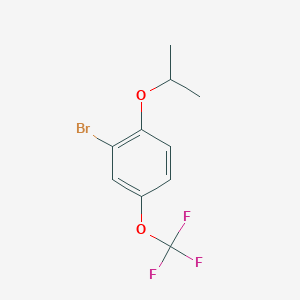

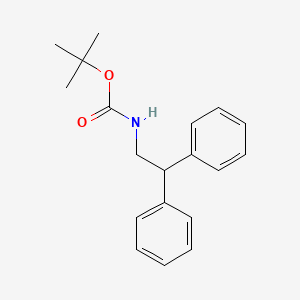
![2-[3-(Benzyloxy)phenyl]oxirane](/img/structure/B1319099.png)
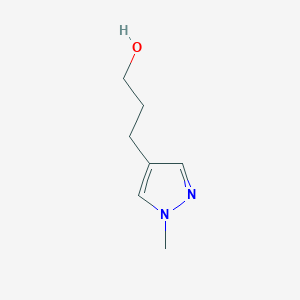
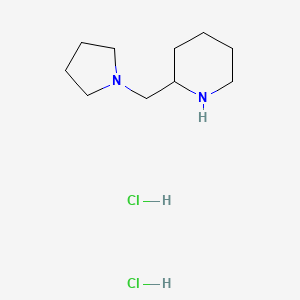
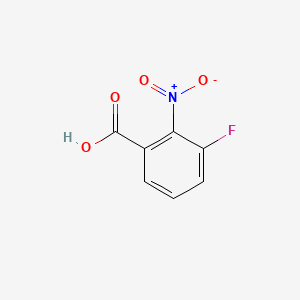
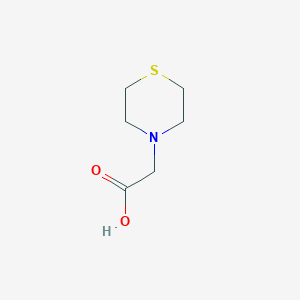
![Ethanone, 1-[3-methyl-4-(octyloxy)phenyl]-](/img/structure/B1319117.png)
![2,7-Diazabicyclo[4.2.0]octane](/img/structure/B1319118.png)
